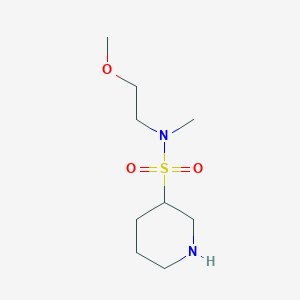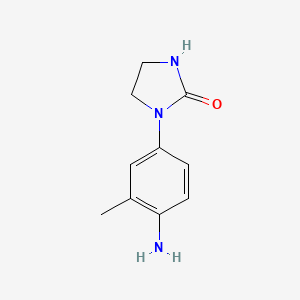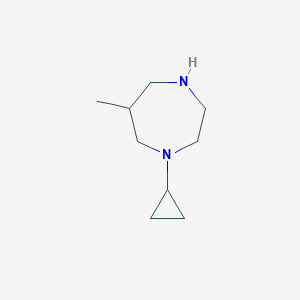
2,5,6-Trimethylpyrimidin-4-amine
Übersicht
Beschreibung
“2,5,6-Trimethylpyrimidin-4-amine” is a heterocyclic compound . It is a type of pyrimidine, which is a class of organic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects .
Synthesis Analysis
The synthesis of pyrimidines, including “2,5,6-Trimethylpyrimidin-4-amine”, involves numerous methods . For instance, Singour and coworkers reported the synthesis of five 2-chloropyrimidine derivatives by the reaction of 2,4,6 trichloropyrimidine either with aromatic amines or amides .Wissenschaftliche Forschungsanwendungen
Neurotropic Activity Studies
- Neurotropic Activity in Pyrrolopyrimidin-4-ones : Zaliznaya et al. (2020) explored the biological activity of various compounds, including structural analogs of 2,5,6-Trimethylpyrimidin-4-amine. They synthesized annelated 4-aminopyridines and examined their neurotropic activity using the “open field” model. Their studies indicated significant neurotropic activity in certain compounds, showing potential for novel bioactive molecules in neuroactivity research (Zaliznaya et al., 2020).
Pharmacological Applications
- Discovery of A2B Adenosine Receptor Antagonists : Vidal et al. (2007) identified a series of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines, similar in structure to 2,5,6-Trimethylpyrimidin-4-amine, as potent and selective A2B adenosine receptor antagonists. This discovery is significant in pharmacology, especially in the development of treatments targeting adenosine receptors (Vidal et al., 2007).
Chemical Synthesis and Modification
- Regioselective Amination of Polychloropyrimidines : Smith and Buchwald (2016) conducted research on the amination of substituted di- and trichloropyrimidines, yielding 2-substituted products. This study is relevant for understanding the chemical properties and potential modifications of 2,5,6-Trimethylpyrimidin-4-amine (Smith & Buchwald, 2016).
Anti-HIV-1 Research
- Synthesis of MC-1220 Analogs for HIV-1 Treatment : Loksha et al. (2016) synthesized novel MC-1220 analogs, including derivatives of 2,5,6-Trimethylpyrimidin-4-amine, to evaluate their anti-HIV-1 activity. Their research contributes to the ongoing efforts in finding effective treatments for HIV-1 (Loksha et al., 2016).
Antihypertensive Activity
- Evaluation of 6-Arylpyrido Derivatives : Bennett et al. (1981) studied a series of 6-arylpyrido derivatives, including those structurally related to 2,5,6-Trimethylpyrimidin-4-amine, for their antihypertensive activity. This research is pivotal in the context of developing new antihypertensive drugs (Bennett et al., 1981).
Antitumor Activities
- Synthesis of N-(2′-arylaminepyrimidin-4′-yl) Derivatives : De-qing (2011) synthesized novel derivatives of N-(2′-arylaminepyrimidin-4′-yl), related to 2,5,6-Trimethylpyrimidin-4-amine, and evaluated their antitumor activities. This highlights its potential application in cancer research (De-qing, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,5,6-trimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-4-5(2)9-6(3)10-7(4)8/h1-3H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOWKUQKICEGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-2-[(oxolan-3-yl)methoxy]aniline](/img/structure/B1527230.png)









![N-[(2-aminophenyl)methyl]cyclohexanecarboxamide](/img/structure/B1527247.png)

![[1-(Propan-2-yloxy)cyclohexyl]methanamine](/img/structure/B1527252.png)
